1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea
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Overview
Description
1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methylideneamino]-3-propan-2-ylthiourea is a monoterpenoid.
Scientific Research Applications
Anticonvulsant, Hypoglycemic, and Anti-inflammatory Potential
Research has demonstrated that derivatives of bicyclo[3.1.1]heptane, similar in structure to the specified compound, have significant potential in anticonvulsant, hypoglycemic, and anti-inflammatory treatments. For instance, certain compounds showed notable anticonvulsant protection against seizures, comparable to reference drugs like diphenylhydantoin sodium and deramciclane fumarate. Additionally, hypoglycemic activity and anti-inflammatory effects were observed without signs of ulcerogenicity, offering promising therapeutic avenues (Aboul-Enein et al., 2006).
Synthesis and Radioiodination
The compound's derivatives have been used in radioiodination processes, specifically in the synthesis of high-affinity thromboxane A2/prostaglandin H2 receptor antagonists. This process involves radioiodination with high yields and site-specificity, indicating potential applications in receptor characterization and pharmaceutical development (Mais et al., 1991).
Chemical Synthesis and Stereochemistry
The derivatives of this compound have been extensively studied for their regio- and diastereoselective alkylation properties. This research is crucial in the field of organic synthesis, particularly for creating compounds with specific geometric configurations, which is vital in drug design and synthesis (Katô et al., 1991).
Cycloisomerization Reactions
Cycloisomerization reactions involving derivatives of this compound have been studied, with findings suggesting a stepwise cyclization process. These insights are significant in organic chemistry, particularly for understanding reaction pathways and designing new synthesis methods (Lee et al., 2009).
Properties
Molecular Formula |
C14H23N3S |
---|---|
Molecular Weight |
265.42 g/mol |
IUPAC Name |
1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea |
InChI |
InChI=1S/C14H23N3S/c1-9(2)16-13(18)17-15-8-10-5-6-11-7-12(10)14(11,3)4/h5,8-9,11-12H,6-7H2,1-4H3,(H2,16,17,18)/b15-8+ |
InChI Key |
CFIYJXLBYHAXKF-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)NC(=S)N/N=C/C1=CCC2CC1C2(C)C |
SMILES |
CC(C)NC(=S)NN=CC1=CCC2CC1C2(C)C |
Canonical SMILES |
CC(C)NC(=S)NN=CC1=CCC2CC1C2(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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